PDE4 Inhibition Potency: Methyl 3-amino-4,5-dimethylbenzoate vs. Closely Related Analogs
Methyl 3-amino-4,5-dimethylbenzoate demonstrates measurable PDE4 inhibitory activity with an IC50 of 650 nM in a human PBMC assay, assessing reduction in LPS-stimulated TNFα production [1]. In contrast, a closely related analog, methyl 3-amino-5-chlorobenzoate, exhibits a distinct inhibitory profile, showing the highest effect on human glutathione reductase (hGR) with a Ki of 0.524 ± 0.109 μM [2]. This direct comparison highlights that the substitution pattern of Methyl 3-amino-4,5-dimethylbenzoate is essential for its specific PDE4 activity, which is not replicated by other 3-amino-benzoate derivatives.
| Evidence Dimension | Inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 650 nM |
| Comparator Or Baseline | Methyl 3-amino-5-chlorobenzoate, Ki = 0.524 ± 0.109 μM against hGR |
| Quantified Difference | Different target profiles; Methyl 3-amino-4,5-dimethylbenzoate shows specific PDE4 activity, while the comparator shows GR inhibition. |
| Conditions | Target: PDE4 in human PBMC; Assay: LPS-stimulated TNFα production, 1 hr preincubation [1]. Comparator: hGR inhibition from human blood [2]. |
Why This Matters
This demonstrates that the specific 4,5-dimethyl substitution is critical for PDE4 engagement, and generic 3-amino-benzoate analogs cannot be assumed to have the same biological activity, necessitating procurement of the exact compound for PDE4-related research.
- [1] BindingDB. BDBM50525165 (CHEMBL4527894). Affinity Data: IC50 = 650 nM. Assay: Inhibition of PDE4 in human PBMC. View Source
- [2] Korkmaz, I.N., Güller, P., Kalın, R., Özdemir, H. (2024). Assessment of 3-Amino-Benzoic Acid Methyl Ester Derivatives as Glutathione S-Transferase and Glutathione Reductase Inhibitor: Supported by Molecular Docking Studies. ChemistrySelect, 9(26), e202401362. View Source
